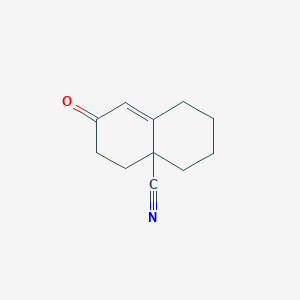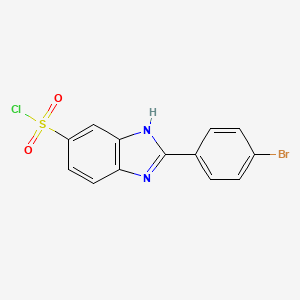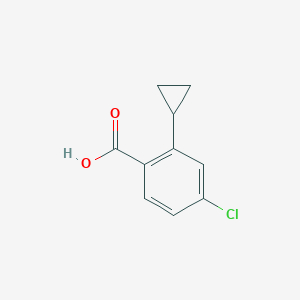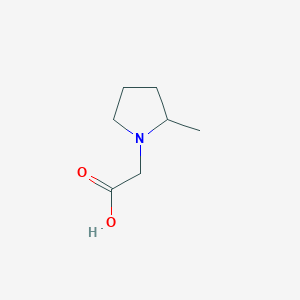
4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrrole ring with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid typically involves the bromination of phenylacetic acid followed by cyclization to form the pyrrole ring. One common method includes the treatment of phenylacetic acid with bromine and mercuric oxide, resulting in a mixture of isomers, from which the desired 4-bromo isomer is isolated by fractional crystallization . Another approach involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods often involve continuous flow reactors and automated crystallization processes to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions for substitution reactions.
Major Products:
Oxidation: Formation of 4-(4-bromophenyl)-1H-pyrrole-2-carboxaldehyde.
Reduction: Formation of 4-(4-bromophenyl)-1H-pyrrole-2-methanol.
Substitution: Formation of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid.
科学的研究の応用
4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
類似化合物との比較
4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid can be compared with other brominated phenyl derivatives and pyrrole carboxylic acids:
Similar Compounds:
Uniqueness: The unique combination of a brominated phenyl ring and a pyrrole carboxylic acid group in this compound provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C11H8BrNO2 |
|---|---|
分子量 |
266.09 g/mol |
IUPAC名 |
4-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2/c12-9-3-1-7(2-4-9)8-5-10(11(14)15)13-6-8/h1-6,13H,(H,14,15) |
InChIキー |
DZDQBSRXGFHZJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one](/img/structure/B13164839.png)





![6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13164876.png)

![2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13164886.png)
![1-{Octahydrocyclopenta[b]pyrrol-1-yl}prop-2-yn-1-one](/img/structure/B13164901.png)


![6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13164919.png)

